Tetramethylammonium bromide
Overview
Description
Tetramethylammonium bromide is a quaternary ammonium salt with the chemical formula (CH₃)₄NBr. It is widely used in various chemical processes due to its properties as a phase transfer catalyst. This compound is known for its high solubility in water and its ability to facilitate reactions between ionic and organic compounds .
Mechanism of Action
Target of Action
Tetramethylammonium bromide primarily targets the UDP-glucose 4-epimerase . This enzyme plays a crucial role in the metabolism of carbohydrates, specifically in the Leloir pathway of galactose metabolism . This compound also acts as an agonist at muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands .
Mode of Action
The effects of this compound on nicotinic and muscarinic ACh receptors first stimulate, then block neurotransmission in sympathetic and parasympathetic ganglia, with depolarization . This compound also acts as an agonist at muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands .
Biochemical Pathways
Given its interaction with udp-glucose 4-epimerase, it may influence the leloir pathway of galactose metabolism
Result of Action
It is known to stimulate and then block neurotransmission in sympathetic and parasympathetic ganglia, with depolarization . It also acts as an agonist at muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands .
Biochemical Analysis
Biochemical Properties
Tetramethylammonium bromide plays a significant role in biochemical reactions, particularly as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields. This compound interacts with enzymes such as UDP-glucose 4-epimerase, influencing the reversible epimerization of UDP-glucose to UDP-galactose and UDP-N-acetylglucosamine to UDP-N-acetylgalactosamine . These interactions are crucial for various metabolic pathways and cellular processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound acts as an agonist at muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands . This interaction can lead to changes in cell signaling and physiological responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a cholinergic agonist, stimulating and then blocking neurotransmission in sympathetic and parasympathetic ganglia . This compound also influences enzyme activity, such as the inhibition or activation of specific enzymes involved in metabolic pathways. These molecular interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under various conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. This compound has been shown to enhance the specificity and efficiency of polymerase chain reactions (PCR) by reducing non-specific DNA fragments and increasing the yield of specific PCR products . This temporal effect is crucial for optimizing experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower concentrations, it primarily causes first-degree chemical skin injuries without systemic toxicity . At higher doses, this compound can lead to significant systemic toxicity, including respiratory failure and death . These dosage-dependent effects highlight the importance of careful dosage management in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It influences the reversible epimerization of UDP-glucose to UDP-galactose and UDP-N-acetylglucosamine to UDP-N-acetylgalactosamine . These interactions are essential for maintaining metabolic flux and regulating metabolite levels within cells.
Transport and Distribution
This compound is transported and distributed within cells and tissues through a combination of simple diffusion and carrier-mediated transport . Studies have shown that this compound is rapidly distributed to all parts of the body, with the highest concentrations found in the kidney and liver . This distribution pattern is crucial for understanding its pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is positively charged and can be directed to specific compartments or organelles within cells. This compound’s interactions with targeting signals or post-translational modifications can influence its localization and subsequent biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylammonium bromide is typically synthesized through the reaction of trimethylamine with methyl bromide. The reaction is carried out in an ethanol solvent, where trimethylamine is slowly added to a solution of methyl bromide, resulting in the precipitation of this compound .
Industrial Production Methods: In industrial settings, the preparation involves dissolving methyl bromide in ethanol and introducing trimethylamine under controlled conditions. The mixture is then filtered to obtain the crude product, which is further refined using ethyl acetate to yield pure this compound .
Chemical Reactions Analysis
Types of Reactions: Tetramethylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Phase Transfer Catalysis: It acts as a catalyst in phase transfer reactions, facilitating the transfer of reactants between different phases.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions and alkoxide ions.
Solvents: Reactions are typically carried out in polar solvents such as water or ethanol.
Major Products:
Scientific Research Applications
Tetramethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between ionic and organic compounds.
Biology: It serves as a reagent in biochemical assays and molecular biology experiments.
Medicine: It is employed in the synthesis of pharmaceutical compounds and as a reagent in drug development.
Industry: It is used in the production of textiles, paper products, and as a disinfection agent
Comparison with Similar Compounds
- Tetrabutylammonium bromide
- Tetraethylammonium bromide
- Tetramethylammonium chloride
- Tetramethylammonium iodide
Comparison: Tetramethylammonium bromide is unique due to its smaller alkyl groups compared to tetrabutylammonium and tetraethylammonium salts. This results in higher solubility in water and different catalytic properties. While all these compounds are used as phase transfer catalysts, this compound is particularly effective in reactions requiring high solubility and rapid phase transfer .
Properties
IUPAC Name |
tetramethylazanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.BrH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFYFBUWEBINLX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51-92-3 (Parent) | |
Record name | Tetramethylammonium bromide | |
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DSSTOX Substance ID |
DTXSID80883212 | |
Record name | Tetramethylammonium bromide | |
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Molecular Weight |
154.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Tetramethylammonium bromide | |
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CAS No. |
64-20-0 | |
Record name | Tetramethylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetramethylammonium bromide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetramethylammonium bromide | |
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Record name | Methanaminium, N,N,N-trimethyl-, bromide (1:1) | |
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Record name | Tetramethylammonium bromide | |
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Record name | Tetramethylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.529 | |
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Record name | TETRAMETHYLAMMONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L9NE9609P | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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